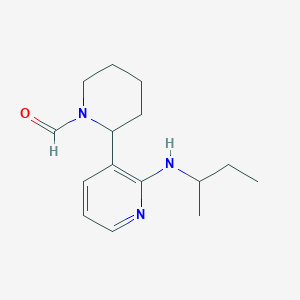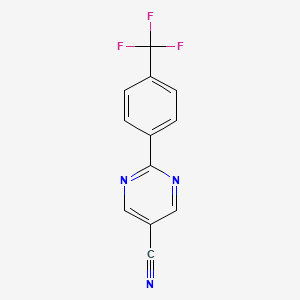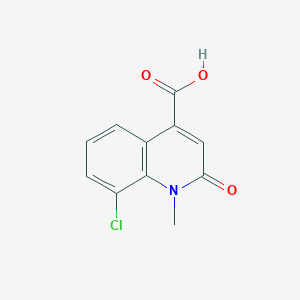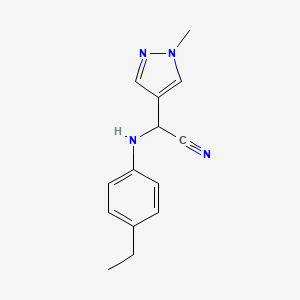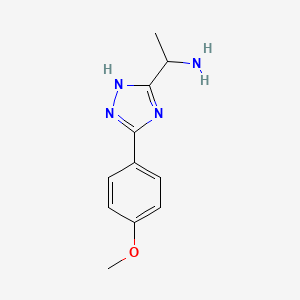
1-(3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)ethanamine is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a methoxyphenyl group attached to a triazole ring, which is further connected to an ethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)ethanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile derivative under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the triazole intermediate.
Introduction of the Ethanamine Moiety: The final step involves the alkylation of the triazole derivative with an appropriate alkyl halide, such as ethyl bromide, under basic conditions to form the ethanamine moiety.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Hydroxylated or carboxylated derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted triazole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-(3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)ethanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of triazole derivatives.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Pharmaceutical Industry: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 1-(3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or activation of their functions. The methoxyphenyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
1-(4-Methoxyphenyl)ethanamine: A simpler analogue with similar biological activities but lacking the triazole ring.
3,4-Dimethoxyphenethylamine: Another analogue with two methoxy groups, known for its psychoactive properties.
1-(4-Methylphenyl)ethanamine: Similar structure but with a methyl group instead of a methoxy group, leading to different biological activities.
Uniqueness: 1-(3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)ethanamine is unique due to the presence of both the triazole ring and the methoxyphenyl group, which confer distinct chemical and biological properties. The triazole ring enhances its stability and binding affinity to biological targets, while the methoxyphenyl group improves its solubility and membrane permeability.
Propiedades
Fórmula molecular |
C11H14N4O |
|---|---|
Peso molecular |
218.26 g/mol |
Nombre IUPAC |
1-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine |
InChI |
InChI=1S/C11H14N4O/c1-7(12)10-13-11(15-14-10)8-3-5-9(16-2)6-4-8/h3-7H,12H2,1-2H3,(H,13,14,15) |
Clave InChI |
ZABUVSRNJDAUSV-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC(=NN1)C2=CC=C(C=C2)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



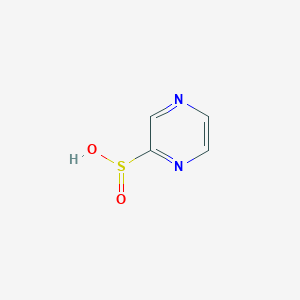
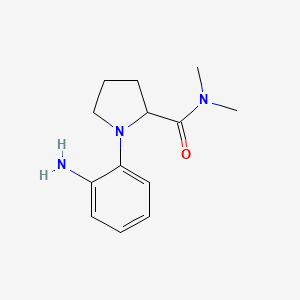
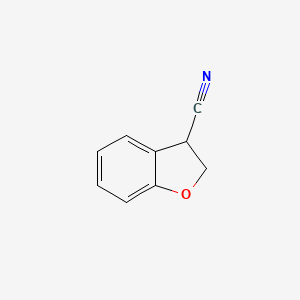

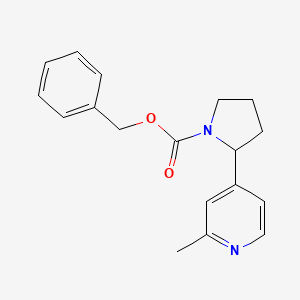
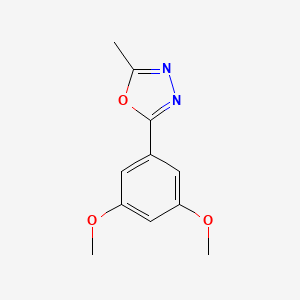
![(R)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B15059542.png)
